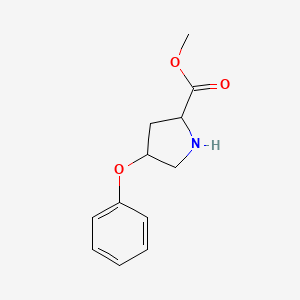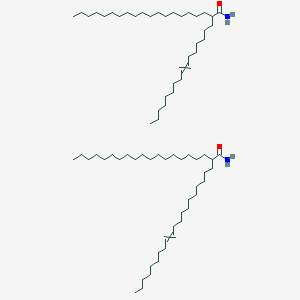
2-Hexadec-7-enylicosanamide;2-octadecyldocos-13-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide are long-chain fatty acid amidesEnamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of enamides, including 2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide, can be achieved through various methods. One common approach is the direct N-dehydrogenation of amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another method involves Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides .
Industrial Production Methods
Industrial production of these compounds typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert these enamides into saturated amides.
Substitution: Enamides can undergo substitution reactions, particularly at the double bond or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated or alkylated enamides.
Aplicaciones Científicas De Investigación
2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide involves their interaction with specific molecular targets and pathways. These compounds can modulate enzyme activity, interact with cellular membranes, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-octadecylstearamide: Another long-chain fatty acid amide with similar structural features.
N-octadec-9-enylhexadecan-1-amide: Structurally related compound with a different position of the double bond.
Uniqueness
2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide are unique due to their specific double bond positions and chain lengths, which confer distinct chemical and biological properties. These structural features make them valuable in various applications, particularly in the synthesis of complex molecules and the study of biological activities .
Propiedades
Fórmula molecular |
C76H150N2O2 |
|---|---|
Peso molecular |
1124.0 g/mol |
Nombre IUPAC |
2-hexadec-7-enylicosanamide;2-octadecyldocos-13-enamide |
InChI |
InChI=1S/C40H79NO.C36H71NO/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-39(40(41)42)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35(36(37)38)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,39H,3-16,18,20-38H2,1-2H3,(H2,41,42);18,21,35H,3-17,19-20,22-34H2,1-2H3,(H2,37,38) |
Clave InChI |
JGXHFRPGNZVYPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCC=CCCCCCCCC)C(=O)N.CCCCCCCCCCCCCCCCCCC(CCCCCCC=CCCCCCCCC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13389112.png)
![[3-nitro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B13389118.png)
![(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)
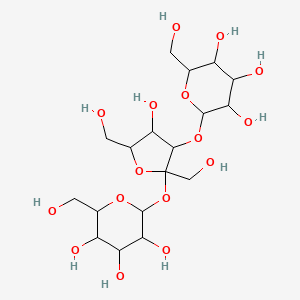
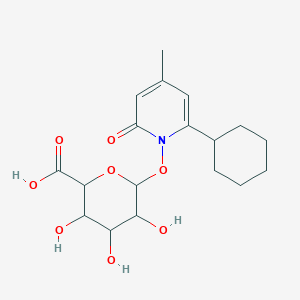
![2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
![3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide](/img/structure/B13389155.png)

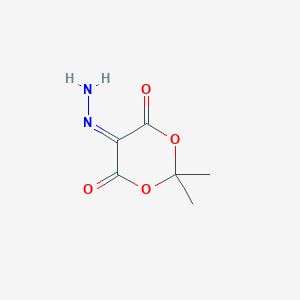
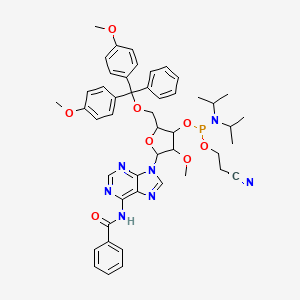
![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)
